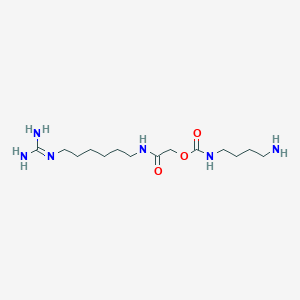

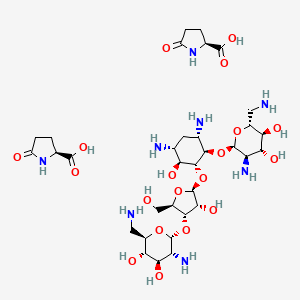

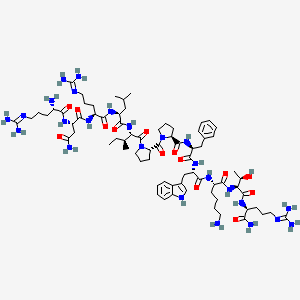

L-Argininamide, L-arginyl-L-asparaginyl-L-arginyl-L-leucyl-L-isoleucyl-L-prolyl-L-prolyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naja mossambica mossambica cardiotoxin III is a protein toxin derived from the venom of the Mozambique spitting cobra (Naja mossambica mossambica). This toxin is part of a family of cardiotoxins known for their ability to disrupt cellular membranes and induce cell death. Cardiotoxins are small, basic proteins that exhibit a wide range of biological activities, including cytotoxicity, hemolysis, and cardiotoxicity .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Naja mossambica mossambica cardiotoxin III typically involves the extraction and purification of the toxin from the venom of the Mozambique spitting cobra. The venom is collected and subjected to a series of chromatographic techniques, such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography, to isolate the cardiotoxin .

Industrial Production Methods: Industrial production of Naja mossambica mossambica cardiotoxin III is not common due to the complexity and cost associated with venom extraction and purification. recombinant DNA technology has been explored to produce cardiotoxins in bacterial or yeast expression systems. This involves cloning the gene encoding the cardiotoxin into an expression vector, transforming the host cells, and inducing protein expression. The recombinant cardiotoxin is then purified using chromatographic techniques .

化学反応の分析

Types of Reactions: Naja mossambica mossambica cardiotoxin III primarily undergoes interactions with cellular membranes rather than traditional chemical reactions like oxidation or reduction. It binds to specific phospholipids in the membrane, leading to membrane disruption and cell lysis .

Common Reagents and Conditions: The primary reagents involved in the study of cardiotoxin interactions are phospholipids, such as cardiolipin and phosphatidylcholine. Experimental conditions often include the use of model membrane systems, such as liposomes or supported lipid bilayers, to mimic cellular membranes .

Major Products Formed: The major outcome of cardiotoxin interactions with membranes is the formation of non-bilayer structures and increased membrane permeability, leading to cell lysis and death .

科学的研究の応用

Naja mossambica mossambica cardiotoxin III has several scientific research applications:

作用機序

Naja mossambica mossambica cardiotoxin III exerts its effects by binding to specific phospholipids in the cellular membrane, such as cardiolipin. This binding disrupts the membrane structure, leading to increased permeability and the formation of non-bilayer structures. The disruption of the membrane integrity results in cell lysis and death. The cardiotoxin also induces mitochondrial dysfunction, leading to apoptosis through the activation of apoptotic pathways .

類似化合物との比較

- Naja atra cardiotoxin III

- Naja oxiana cardiotoxin II

- Naja naja cardiotoxin I

特性

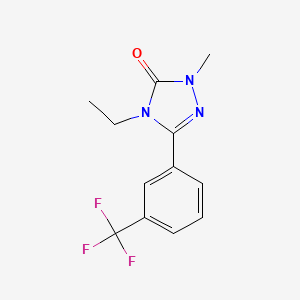

CAS番号 |

115722-25-3 |

|---|---|

分子式 |

C74H119N25O14 |

分子量 |

1582.9 g/mol |

IUPAC名 |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |

InChI |

InChI=1S/C74H119N25O14/c1-6-41(4)58(96-67(109)51(35-40(2)3)93-62(104)50(26-16-32-87-74(83)84)91-66(108)54(38-57(77)101)92-61(103)46(76)22-14-30-85-72(79)80)71(113)99-34-18-28-56(99)70(112)98-33-17-27-55(98)68(110)95-52(36-43-19-8-7-9-20-43)64(106)94-53(37-44-39-88-47-23-11-10-21-45(44)47)65(107)90-49(24-12-13-29-75)63(105)97-59(42(5)100)69(111)89-48(60(78)102)25-15-31-86-73(81)82/h7-11,19-21,23,39-42,46,48-56,58-59,88,100H,6,12-18,22,24-38,75-76H2,1-5H3,(H2,77,101)(H2,78,102)(H,89,111)(H,90,107)(H,91,108)(H,92,103)(H,93,104)(H,94,106)(H,95,110)(H,96,109)(H,97,105)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t41-,42+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,58-,59-/m0/s1 |

InChIキー |

ZAINUDLPXMZFRW-LYVIQXBQSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |

正規SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)